molecular formula C19H13F2N3O2S B2659930 N'-(2,6-difluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477855-45-1

N'-(2,6-difluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide

Cat. No.: B2659930
CAS No.: 477855-45-1
M. Wt: 385.39
InChI Key: NIEKLPZTGQHGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole-carbohydrazide compounds have been designed based on molecular hybridization of the active pharmacophores of potent α-glucosidase inhibitors .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

The structure of similar compounds has been characterized with X-ray crystallographic, NMR, MS and IR techniques . It crystallizes in the triclinic space group P − 1 .


Chemical Reactions Analysis

The treatment of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate gave 2,6-difluorobenzoyl isocyanate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea has been synthesized and characterized with X-ray crystallographic, NMR, MS and IR techniques .

Scientific Research Applications

Synthesis and Biological Screening

Research has been conducted on the synthesis and biological screening of compounds with structures related to N'-(2,6-difluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide, focusing on their potential as antiproliferative and anti-inflammatory agents. For example, a study by Rapolu et al. (2013) involved the synthesis of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, demonstrating significant anti-inflammatory and antiproliferative activities. This suggests that compounds with similar structural features might also exhibit promising biological activities (Rapolu et al., 2013).

Antimicrobial and Antioxidant Activities

Compounds bearing indole moieties have been synthesized and evaluated for their antimicrobial and antioxidant activities. A study by Bingul et al. (2019) synthesized a range of 4,6-dimethoxy-1H-indole-2-carbohydrazides and their oxadiazole derivatives, finding that these compounds displayed promising antioxidant properties and acetylcholinesterase inhibition, which could suggest similar potential for related compounds (Bingul et al., 2019).

Novel Synthetic Methodologies

The development of novel synthetic methodologies for compounds with complex heterocyclic structures is another area of interest. For instance, Zhu et al. (2015) introduced N-difluoromethylthiophthalimide, an electrophilic difluoromethylthiolating reagent, enabling the difluoromethylthiolation of a wide range of nucleophiles, including heteroarenes like indoles. This research opens pathways for the functionalization of compounds similar to this compound in a versatile and efficient manner (Zhu et al., 2015).

Mechanism of Action

The mechanism for N-heterocyclic carbene (NHC)-catalyzed cycloaddition that uses indole-2-formaldehydes and isatins as substrates has been studied .

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed, in contact with skin, or if inhaled . They may also cause skin and eye irritation .

Future Directions

Future research could focus on the synthesis and evaluation of indole carbohydrazide derivatives for their antiplatelet aggregation activity . Additionally, the investigation of aroyl ureas incorporating both a 1,3,4-thiadiazole nucleus and a pyridyl group could be worth exploring .

Properties

IUPAC Name

N'-(2,6-difluorobenzoyl)-4-methylthieno[2,3-b]indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O2S/c1-24-14-8-3-2-5-10(14)11-9-15(27-19(11)24)17(25)22-23-18(26)16-12(20)6-4-7-13(16)21/h2-9H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEKLPZTGQHGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.